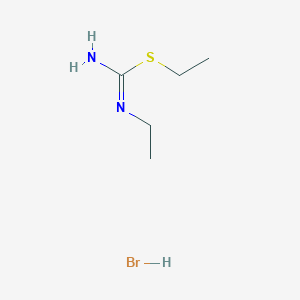
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including ester, thioester, and phosphonothioate groups, which contribute to its diverse reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate typically involves multi-step organic reactions. One common synthetic route includes the esterification of acetic acid derivatives with isobutyl alcohol, followed by the introduction of mercaptomethylthio and phosphonothioate groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphoric acid, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to thiols.
Substitution: Nucleophilic substitution reactions can replace the ester or thioester groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted esters and thioesters: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(mercaptomethylthio)acetate S-ester with O-ethyl methylphosphonothioate
- O-ethyl methylphosphonothioate
Uniqueness
Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate is unique due to its combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74789-26-7 |
|---|---|
Formule moléculaire |
C10H21O4PS2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-methylpropyl 2-[[ethoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C10H21O4PS2/c1-5-14-15(4,12)17-8-16-7-10(11)13-6-9(2)3/h9H,5-8H2,1-4H3 |
Clé InChI |
GHJWTYNHMYSYQS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)SCSCC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
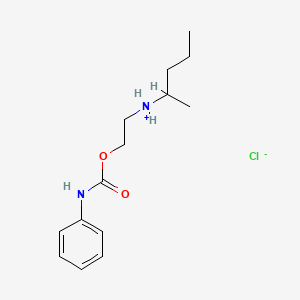


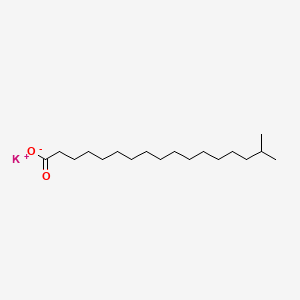
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

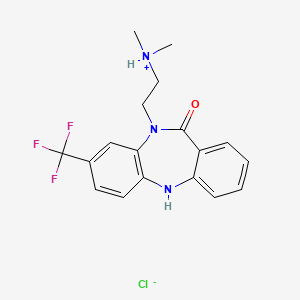
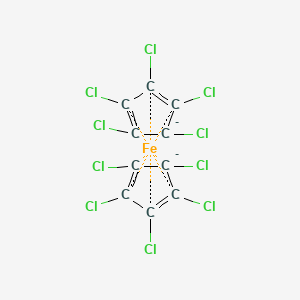
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
